N-desmethyl alosetron chemical structure and physicochemical properties
N-desmethyl alosetron chemical structure and physicochemical properties
An In-Depth Technical Guide to N-desmethyl alosetron: Structure, Properties, and Analysis
Introduction
Alosetron is a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist indicated for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women.[1] Its mechanism of action involves the modulation of the enteric nervous system, leading to decreased gastrointestinal motility and secretion.[2] The clinical efficacy and safety of alosetron are intrinsically linked to its pharmacokinetic profile, which is governed by extensive hepatic metabolism. A primary metabolic pathway is N-demethylation, resulting in the formation of N-desmethyl alosetron. This guide provides a comprehensive technical overview of N-desmethyl alosetron, intended for researchers, scientists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, metabolic generation, and the analytical methodologies required for its quantification in biological matrices.
Chemical Identity and Structure
The unambiguous identification of a metabolite is the foundation of its characterization. N-desmethyl alosetron is the direct product of the removal of the N5-methyl group from the parent alosetron molecule.
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Chemical Name: 2,3,4,5-Tetrahydro-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one[3][4]
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Molecular Formula: C₁₆H₁₆N₄O[3]
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Molecular Weight: 280.32 g/mol [3]
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Synonyms: N-Desmethyl Lotronex[3]
The core structure consists of a tetracyclic pyrido[4,3-b]indol-1-one system, which is crucial for its interaction with the 5-HT3 receptor. The key structural difference from alosetron is the presence of a secondary amine (-NH-) at position 5 of the pyrido-indole ring, in contrast to the tertiary amine (-N-CH₃) in the parent drug. This seemingly minor modification has significant implications for the molecule's physicochemical properties.
Physicochemical Properties: A Comparative Analysis
Direct experimental data for the physicochemical properties of N-desmethyl alosetron are not extensively reported in peer-reviewed literature, a common scenario for drug metabolites. However, we can derive reliable predictions based on its chemical structure and by comparing it to the well-characterized parent drug, alosetron. These properties are critical as they influence the metabolite's absorption, distribution, and elimination (ADME) profile.[5]
The removal of a non-polar methyl group is anticipated to slightly decrease the molecule's lipophilicity and potentially increase its aqueous solubility. The ionization constants (pKa) are primarily dictated by the imidazole ring and the newly formed secondary amine, which will influence the molecule's charge state at physiological pH.
| Property | Alosetron (Parent Drug) | N-desmethyl alosetron (Metabolite) | Rationale for Prediction |
| Molecular Weight ( g/mol ) | 294.35 | 280.32 | Direct calculation from molecular formula (C₁₆H₁₆N₄O).[3] |
| logP (Octanol/Water) | ~2.0[1] | ~1.6 - 1.8 (Predicted) | The removal of a methyl group typically reduces the octanol-water partition coefficient, leading to slightly lower lipophilicity. |
| pKa (Predicted) | pKa1: ~6.5 (Imidazole)pKa2: Not applicable | pKa1: ~6.5 (Imidazole)pKa2: ~4.5 (Pyrido-indole NH) | The imidazole pKa is unlikely to change significantly. The secondary amine on the pyrido-indole ring introduces a new, weakly basic center. |
| Aqueous Solubility | 0.438 g/L (for free base)[1] | Slightly Higher (Predicted) | The modest decrease in lipophilicity and the potential for hydrogen bonding via the new N-H group may marginally increase solubility. |
These predicted values serve as a working hypothesis for experimental design and should be confirmed empirically.
Metabolic Pathway and Biotransformation
N-desmethyl alosetron is a Phase I metabolite of alosetron, formed primarily in the liver. The biotransformation is an oxidative N-demethylation reaction mediated by the cytochrome P450 (CYP) enzyme system. In vitro studies have identified several key isozymes responsible for the metabolism of alosetron, with CYP1A2, CYP2C9, and CYP3A4 playing significant roles.[6]
The N-demethylation pathway represents a significant route of clearance for alosetron. Notably, this metabolite has been consistently detected in the plasma of human subjects, indicating its systemic exposure.[6] The clinical significance and pharmacological activity of N-desmethyl alosetron are currently documented as unknown.[6]
Sources
- 1. Alosetron | C17H18N4O | CID 2099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The pharmacological properties of the novel selective 5-HT3 receptor antagonist, alosetron, and its effects on normal and perturbed small intestinal transit in the fasted rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nextsds.com [nextsds.com]
- 5. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
